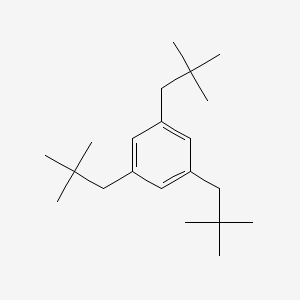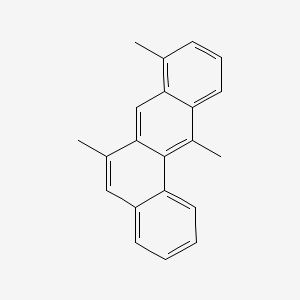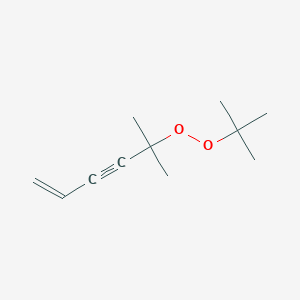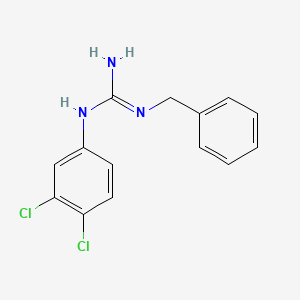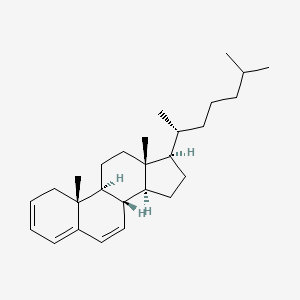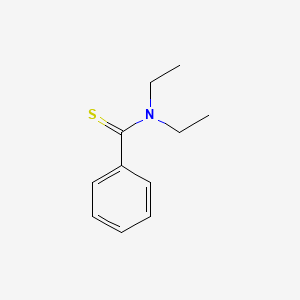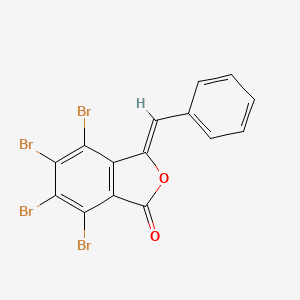
3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one: is a synthetic organic compound characterized by its complex structure, which includes multiple bromine atoms and a benzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one typically involves the following steps:
Bromination: The starting material, isobenzofuran-1(3H)-one, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. This step introduces bromine atoms at the 4, 5, 6, and 7 positions of the isobenzofuran ring.
Benzylidene Formation: The brominated intermediate is then reacted with benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step forms the benzylidene group at the 3-position of the isobenzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylidene-4,5,6,7-tetrachloroisobenzofuran-1(3H)-one: Similar structure but with chlorine atoms instead of bromine.
3-Benzylidene-4,5,6,7-tetrafluoroisobenzofuran-1(3H)-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3-Benzylidene-4,5,6,7-tetrabromoisobenzofuran-1(3H)-one is unique due to the presence of multiple bromine atoms, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
19320-05-9 |
|---|---|
Fórmula molecular |
C15H6Br4O2 |
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
(3Z)-3-benzylidene-4,5,6,7-tetrabromo-2-benzofuran-1-one |
InChI |
InChI=1S/C15H6Br4O2/c16-11-9-8(6-7-4-2-1-3-5-7)21-15(20)10(9)12(17)14(19)13(11)18/h1-6H/b8-6- |
Clave InChI |
NIIBBEIKWYUJPL-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


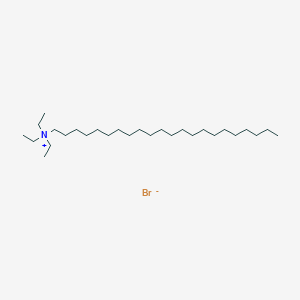
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

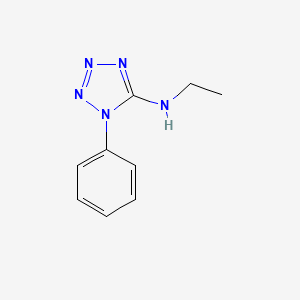

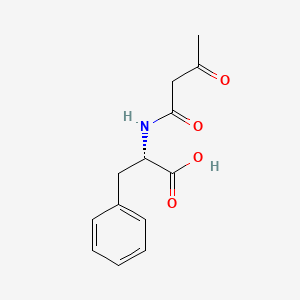
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
